molecular formula C14H21ClN2O4 B2480003 (2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride CAS No. 2375250-59-0

(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride

Cat. No. B2480003
M. Wt: 316.78
InChI Key: OUKDHKYDOYBVJH-FXMYHANSSA-N
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Description

The compound "(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid; hydrochloride" is a derivative of amino acids, which are fundamental building blocks of proteins and play a crucial role in various biological processes. The structure of this compound suggests that it is a dipeptide, which is a molecule consisting of two amino acids joined by a single peptide bond. The presence of the hydrochloride indicates that it is in a salt form, which may enhance its solubility in aqueous solutions.

Synthesis Analysis

The synthesis of related amino acid derivatives has been explored in several studies. For instance, the practical synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, was achieved through a highly diastereoselective cyanohydrin formation as a key step . Similarly, the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid was accomplished via optical resolutions, indicating the importance of stereochemistry in the synthesis of such compounds . These methods highlight the significance of chirality and the need for precise control over the stereochemistry during the synthesis of amino acid derivatives.

Molecular Structure Analysis

The molecular structure of amino acid derivatives is characterized by the presence of an amino group, a carboxylic acid group, and a distinctive side chain. The stereochemistry of these molecules is crucial, as it can significantly influence their biological activity and interactions with other molecules . The crystal structure of related compounds, such as (2S,3S)-4-[2-chloro-3-methylpentanoyloxy] biphenyl 4'-undecyloxy-2',3'-difluorobenzoate, provides insights into the conformation and spatial arrangement of such molecules .

Chemical Reactions Analysis

Amino acid derivatives can undergo various chemical reactions, including peptide bond formation, which is essential for the synthesis of peptides and proteins. The synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride demonstrates the use of reactions such as Friedel-Crafts acylation and bromination in the modification of amino acid derivatives . The ability to introduce different functional groups into the amino acid structure allows for the creation of diverse molecules with potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of hydrochloride in the compound suggests improved water solubility, which is beneficial for biological applications. The study of the crystal structure of related compounds provides valuable information about their stability and interactions with other molecules . The synthesis of derivatives like 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid aims to improve chemical stability and liposolubility, indicating the importance of modifying physical and chemical properties for specific applications .

Scientific Research Applications

  • Antifungal Applications : A study used conceptual density functional theory to examine the molecular properties and structures of new antifungal tripeptides, including (2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid. This research is significant for drug design, particularly in predicting the reactivity descriptors and bioactivity scores of these antifungal peptides (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

  • Synthesis of Fluorinated Derivatives : Another study described the asymmetric synthesis of fluorinated derivatives of (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid. This research contributes to the development of new compounds with potential pharmaceutical applications (Monclus, Masson, & Luxen, 1995).

  • Amino Acid Studies in Toxins : The compound has been studied as a constituent amino acid in AM-toxins, highlighting its relevance in the study of natural toxins (Shimohigashi, Lee, & Izumiya, 1976).

  • Evaluation in Pharmaceutical Compounds : A novel series of compounds including (2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid were synthesized and evaluated for antioxidant, anti-inflammatory, and antiulcer activities. This demonstrates the compound's potential in developing new therapeutic agents (Subudhi & Sahoo, 2011).

  • Optical Resolution in Chemistry : Research on the optical resolution of related compounds provides insights into the chiral properties of such compounds, which is important in pharmaceutical chemistry (Shiraiwa et al., 2003).

  • Development of Antidiabetic Agents : A study on the synthesis of N-(2-benzoylphenyl)-L-tyrosine derivatives, which include similar structures, highlights the application of this compound in the development of antihyperglycemic and antihyperlipidemic agents (Henke et al., 1998).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.


Future Directions

This could involve potential new applications for the compound, or new reactions or syntheses that could be developed.


I hope this general information is helpful! If you have more specific information or context about the compound, I might be able to provide a more detailed analysis.


properties

IUPAC Name

(2S)-2-[[(2S)-2-aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4.ClH/c1-2-3-11(15)13(18)16-12(14(19)20)8-9-4-6-10(17)7-5-9;/h4-7,11-12,17H,2-3,8,15H2,1H3,(H,16,18)(H,19,20);1H/t11-,12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKDHKYDOYBVJH-FXMYHANSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride

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